molecular formula C15H15NO3S B5576748 1-(3,4-dimethoxyphenyl)-2-pyridin-2-ylsulfanylethanone

1-(3,4-dimethoxyphenyl)-2-pyridin-2-ylsulfanylethanone

Cat. No.: B5576748
M. Wt: 289.4 g/mol
InChI Key: RMRMQJINDHWWLT-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-pyridin-2-ylsulfanylethanone is an organic compound that features a unique combination of a dimethoxyphenyl group and a pyridinylsulfanyl group

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-pyridin-2-ylsulfanylethanone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-2-pyridin-2-ylsulfanylethanone typically involves the reaction of 3,4-dimethoxyacetophenone with pyridine-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-pyridin-2-ylsulfanylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-pyridin-2-ylsulfanylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxyphenyl)-2-pyridin-2-ylsulfanylethanone is unique due to its combination of a dimethoxyphenyl group and a pyridinylsulfanyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-pyridin-2-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-18-13-7-6-11(9-14(13)19-2)12(17)10-20-15-5-3-4-8-16-15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRMQJINDHWWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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